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molecular formula C9H10FN3 B8713432 1-(6-Fluoro-1H-benzo[d]imidazol-4-yl)ethanamine

1-(6-Fluoro-1H-benzo[d]imidazol-4-yl)ethanamine

Cat. No. B8713432
M. Wt: 179.19 g/mol
InChI Key: HOOGKBGCECGHDG-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

A mixture of 1-(6-fluoro-1H-benzo[d]imidazol-4-yl)ethanone oxime (351 mg, 1.82 mmol), Zn powder (1.18 g, 18.2 mmol), and NH4Cl (973 mg, 18.2 mmol) in MeOH (50 mL) and HOAc (10 mL) was heated at 80° C. for 4 h. The reaction mixture was filtered and the filtrate concentrated in vacuo. To the residue was added NH4OH (50 mL), and the mixture was extracted with DCM (50 mL×3). The combined extracts were dried (MgSO4), filtered, and concentrated in vacuo. The crude mixture was purified by SiO2 chromatography eluting with DCM/MeOH/TEA (10:1:0.2) to afford 1-(6-fluoro-1H-benzo[d]imidazol-4-yl)ethanamine (121) as a yellow solid (318 mg, 97.7%). MS (ESI): m/z=180.1 [M+1]+.
Name
1-(6-fluoro-1H-benzo[d]imidazol-4-yl)ethanone oxime
Quantity
351 mg
Type
reactant
Reaction Step One
Name
Quantity
973 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.18 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:11](=[N:13]O)[CH3:12])[C:5]2[N:9]=[CH:8][NH:7][C:6]=2[CH:10]=1.[NH4+].[Cl-]>CO.CC(O)=O.[Zn]>[F:1][C:2]1[CH:3]=[C:4]([CH:11]([NH2:13])[CH3:12])[C:5]2[N:9]=[CH:8][NH:7][C:6]=2[CH:10]=1 |f:1.2|

Inputs

Step One
Name
1-(6-fluoro-1H-benzo[d]imidazol-4-yl)ethanone oxime
Quantity
351 mg
Type
reactant
Smiles
FC=1C=C(C2=C(NC=N2)C1)C(C)=NO
Name
Quantity
973 mg
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
1.18 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added NH4OH (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with DCM/MeOH/TEA (10:1:0.2)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C2=C(NC=N2)C1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 318 mg
YIELD: PERCENTYIELD 97.7%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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